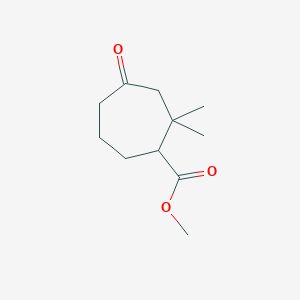
Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cycloheptanone, featuring a methyl ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2,2-dimethyl-4-oxocycloheptanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,2-dimethyl-4-oxocycloheptanecarboxylic acid.
Reduction: Formation of 2,2-dimethyl-4-hydroxycycloheptane-1-carboxylate.
Substitution: Formation of various substituted esters or amides.
Applications De Recherche Scientifique
Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate involves its interaction with specific molecular targets. The ketone and ester functional groups allow it to participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-oxo-1-cycloheptanecarboxylate: Similar structure but lacks the 2,2-dimethyl substitution.
Methyl 2-oxo-1-cyclopentanecarboxylate: A smaller ring structure with similar functional groups.
Methyl 2-oxo-1-cyclohexanecarboxylate: A six-membered ring analog.
Uniqueness
Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate is unique due to its seven-membered ring structure with two methyl groups at the 2-position, which can influence its reactivity and interactions compared to its analogs.
Propriétés
Formule moléculaire |
C11H18O3 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-11(2)7-8(12)5-4-6-9(11)10(13)14-3/h9H,4-7H2,1-3H3 |
Clé InChI |
VUHOIFXURXHSOO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)CCCC1C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




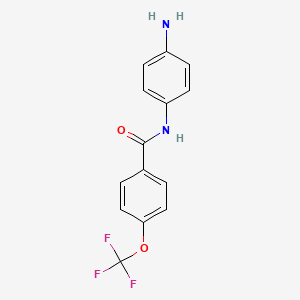
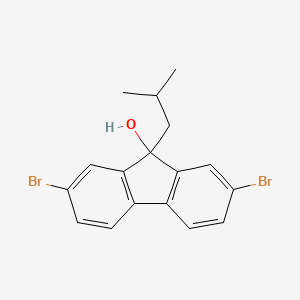
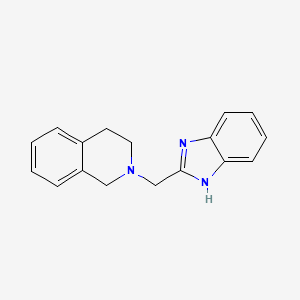
![3-(Difluoromethoxy)-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline](/img/structure/B13878386.png)
![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)
![Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13878405.png)
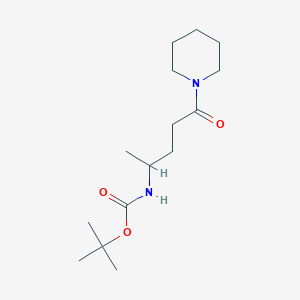
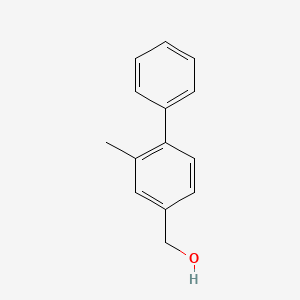


![N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylsulfonylethanamine](/img/structure/B13878424.png)

